2-Methyl-N-nitrosothiazolidine-4-carboxylic acid
Overview
Description
Carcinogenic N-nitrosamino acid. Compound from cooked food. See similar compound
Scientific Research Applications
Detection in Human Urine : Ohshima et al. (1983) identified N-nitrosothiazolidine 4-carboxylic acid (NTCA) as a new N-nitroso compound in human urine. This discovery suggests its potential utility in monitoring exposure to precursors like formaldehyde and NO-3/NO-2 (Ohshima, Friesen, O'neill, & Bartsch, 1983).
Carcinogenic Potential : Rosenkranz and Klopman (1987) predicted that NTCA is non-carcinogenic, contrasting with N-nitrosothiazolidine (NTHZ), which is predicted to be carcinogenic. NTCA might metabolize to NTHZ (Rosenkranz & Klopman, 1987).
Presence in Smoked Bacon : Massey et al. (1985) identified a new involatile N-nitroso compound, 2-(hydroxymethyl)-3-nitrosothiazolidine-4-carboxylic acid, in smoked bacon. They used chromatography, capillary gas chromatography, and mass spectrometry for this identification (Massey et al., 1985).
Excretion in Human Urine : Ohshima et al. (2004) found that NTCA and its 2-methyl derivative (NMTCA) are frequently detected in human urine, with higher levels in smokers than nonsmokers (Ohshima et al., 2004).
Mutagenicity Studies : Umano et al. (1984) showed that 2-hydroxyalkyl-N-nitrosothiazolidines vary in mutagenicity in Salmonella typhimurium strains. Certain compounds like HMNT and PHPNT demonstrated clear dose-response mutagenicity (Umano, Shibamoto, Fernando, & Wei, 1984).
Synthesis Study : Cragin and Shibamoto (1989) successfully synthesized 2-14C-N-nitrosothiazolidine with high purity and yield, which required a low injection port temperature to prevent denitrosation (Cragin & Shibamoto, 1989).
Bacterial Formation in Stomach : Calmels et al. (1991) found that nitrosation-proficient bacteria can increase the formation of NTCA in the rat stomach, particularly in conditions of omeprazole-induced achlorhydria (Calmels, Béréziat, Ohshima, & Bartsch, 1991).
Role of Cysteine in Human Urine : O'Neill and Ohshima (1987) discussed how cysteine acts both as a precursor to thiazolidine 4-carboxylic acids in human urine and as a potential inhibitor of endogenous N-nitrosation, indicating a protective role of thiol functions in dietary constituents (O'neill & Ohshima, 1987).
Properties
IUPAC Name |
2-methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-3-7(6-10)4(2-11-3)5(8)9/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENHCEGSGRQUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(C(CS1)C(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908540 | |
Record name | 2-Methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103659-08-1 | |
Record name | 2-Methyl-N-nitrosothiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103659081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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